An In-depth Technical Guide to Methyl Prolinate Hydrochloride (CAS: 2133-40-6)
An In-depth Technical Guide to Methyl Prolinate Hydrochloride (CAS: 2133-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl prolinate hydrochloride, with the CAS registry number 2133-40-6, is the hydrochloride salt of the methyl ester of the amino acid L-proline.[1][2] This compound is a crucial chiral building block in organic synthesis, particularly valued in pharmaceutical and materials science research. Its structural rigidity, conferred by the pyrrolidine (B122466) ring, and its bifunctional nature (a secondary amine and a methyl ester) make it a versatile intermediate for the synthesis of complex molecules, including peptide-based drugs and chiral catalysts.[3][4] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of reaction conditions.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and safety information.
Physicochemical Properties
The fundamental physicochemical properties of Methyl L-prolinate hydrochloride are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 2133-40-6 | [5] |
| Molecular Formula | C₆H₁₁NO₂ · HCl | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White to off-white crystalline powder or solid | [5][6] |
| Melting Point | 69-71 °C | [5] |
| Boiling Point | 55 °C at 11 mmHg | [5][7] |
| Solubility | Soluble in water. Soluble in chloroform (B151607) and methanol (B129727) (slightly). | [1][5] |
| Optical Rotation | [α]20/D = -31° (c=0.5 in H₂O) | |
| Density | ~1.14 g/cm³ (estimate) | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5][7] |
| Sensitivity | Hygroscopic | [1][5] |
Synthesis of Methyl Prolinate Hydrochloride
The synthesis of Methyl prolinate hydrochloride is most commonly achieved through the esterification of L-proline. Two prevalent methods are detailed below as experimental protocols.
General Synthesis Workflow
The overall process involves the reaction of L-proline with methanol in the presence of an acid catalyst, followed by workup and isolation of the hydrochloride salt.
Figure 1: General workflow for the synthesis of Methyl Prolinate Hydrochloride.
Experimental Protocols
This is a widely used method for the esterification of amino acids.
Materials:
-
L-proline (10.2 g, 88.6 mmol)
-
Methanol (60 mL)
-
Thionyl chloride (SOCl₂) (11.6 g, 7.10 mL, 97.5 mmol)
Procedure:
-
Suspend L-proline in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride to the suspension. The reaction is exothermic and should be controlled.
-
Heat the mixture to reflux and maintain for approximately 29 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess solvent and unreacted thionyl chloride by distillation under reduced pressure.
-
The resulting product, Methyl L-prolinate hydrochloride, is obtained as a gray oil in quantitative yield and can often be used without further purification.[5]
This method offers an alternative to using thionyl chloride.
Materials:
-
L-proline (100 g, 0.87 mol)
-
Methanol (600 mL)
-
Acetyl chloride (92.6 mL, 1.30 mol)
Procedure:
-
Suspend L-proline in methanol in a suitable reaction vessel.
-
Add acetyl chloride to the suspension.
-
Heat the mixture to reflux for approximately 8 hours.[8]
-
Upon completion, remove the solvent under vacuum to yield L-proline methyl ester hydrochloride as a colorless oil.[8]
Applications in Research and Development
Methyl prolinate hydrochloride is a valuable intermediate in several areas of chemical synthesis.
Peptide Synthesis
As a derivative of the amino acid proline, it serves as a fundamental building block in the synthesis of peptides.[4] The methyl ester group acts as a protecting group for the carboxylic acid, allowing for the controlled formation of peptide bonds at the secondary amine. It is particularly useful in solution-phase peptide synthesis.
Pharmaceutical Synthesis
This compound is a key intermediate in the production of various pharmaceuticals.[3] Its chiral nature is exploited in asymmetric synthesis to produce enantiomerically pure drugs. It is notably used in the development of agents targeting neurological disorders.[3]
Organocatalysis
Methyl prolinate hydrochloride can function as an organocatalyst. A significant application is in the Biginelli reaction , a one-pot cyclocondensation to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are compounds with a wide range of pharmacological activities.[3]
Key Experimental Protocols
Catalysis of the Biginelli Reaction
Methyl L-prolinate hydrochloride effectively catalyzes the three-component reaction between an aldehyde, a β-ketoester, and urea (B33335).
Figure 2: Workflow for the Biginelli reaction catalyzed by Methyl Prolinate Hydrochloride.
General Protocol:
-
Combine an aryl aldehyde (1 mmol), a β-ketoester like methyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and a catalytic amount of Methyl L-prolinate hydrochloride (e.g., 10 mol%).
-
The reaction can often be performed under solvent-free conditions or in a suitable solvent like ethanol.
-
Heat the mixture (e.g., at 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product, typically by recrystallization from ethanol, to yield the desired 3,4-dihydropyrimidin-2(1H)-one.
The proposed mechanism involves the formation of a chiral enamine intermediate from the condensation of the β-ketoester with the proline catalyst, which then dictates the stereochemical outcome of the reaction.[9]
Synthesis of N-Acryloyl-L-proline methyl ester
Methyl prolinate hydrochloride is a precursor for synthesizing monomers used in polymer chemistry.
Figure 3: Synthesis of N-Acryloyl-L-proline methyl ester.
General Protocol:
-
Dissolve Methyl L-prolinate hydrochloride in a suitable dry solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine, to neutralize the hydrochloride and deprotonate the secondary amine.
-
Cool the mixture in an ice bath.
-
Slowly add acryloyl chloride to the solution.
-
Allow the reaction to proceed, typically by warming to room temperature and stirring for several hours.
-
After the reaction is complete, perform an appropriate workup, which may include washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the resulting N-Acryloyl-L-proline methyl ester, for instance, by column chromatography.[10]
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of Methyl prolinate hydrochloride.
-
¹H NMR: Predicted spectra are available. For example, in DMSO-d6, characteristic peaks would include a singlet for the methyl ester protons (~3.65 ppm), and multiplets for the pyrrolidine ring protons.[7]
-
¹³C NMR: Data for proline and its derivatives are available in databases, which can be used for comparison.[11][12]
-
FT-IR: Attenuated Total Reflectance Infrared (ATR-IR) spectra are available from various sources.[13] Characteristic peaks would include stretches for the N-H bond (as an ammonium (B1175870) salt), C-H bonds, the ester carbonyl (C=O) group, and C-O bonds.
-
Mass Spectrometry (MS): Electron ionization mass spectra are available for related compounds, which can provide fragmentation patterns for structural elucidation.[11][14]
Safety and Handling
It is essential to handle Methyl prolinate hydrochloride with appropriate safety precautions.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][7] It is considered a combustible solid.
-
Precautions: Wear personal protective equipment, including gloves, eye shields, and a dust mask (type N95).
-
Handling: Use in a well-ventilated area. Avoid generating dust. Keep away from oxidizing agents.[5]
-
Storage: Store in a cool, dry place (2-8°C) in a tightly sealed container under an inert atmosphere due to its hygroscopic nature.[5]
References
- 1. CAS 2133-40-6: L-Proline, methyl ester, hydrochloride (1:1) [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. L-Proline methyl ester hydrochloride, CAS No. 2133-40-6 - iChemical [ichemical.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Probing the Mode of Asymmetric Induction of Biginelli Reaction Using Proline Ester Salts | Semantic Scholar [semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. hmdb.ca [hmdb.ca]
- 13. spectrabase.com [spectrabase.com]
- 14. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]
